2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid
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Overview
Description
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of chloro, fluoro, and trimethylsilyl groups attached to the benzene ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a benzoic acid derivative followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and silylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Coupling: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated benzoic acids, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The presence of chloro and fluoro groups can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The trimethylsilyl group can also influence the compound’s solubility and stability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzoic acid: Lacks the trimethylsilyl group, which affects its reactivity and applications.
3-(trimethylsilyl)benzoic acid: Lacks the halogen substituents, resulting in different chemical properties.
2-chloro-3-(trimethylsilyl)benzoic acid: Similar structure but different substitution pattern, leading to variations in reactivity.
Uniqueness
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is unique due to the combination of chloro, fluoro, and trimethylsilyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2092513-11-4 |
---|---|
Molecular Formula |
C10H12ClFO2Si |
Molecular Weight |
246.7 |
Purity |
95 |
Origin of Product |
United States |
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